molecular formula C13H15NO4S B12562559 1H-Indole-3-acetic acid, 1-(methylsulfonyl)-, ethyl ester CAS No. 143278-19-7

1H-Indole-3-acetic acid, 1-(methylsulfonyl)-, ethyl ester

Cat. No.: B12562559
CAS No.: 143278-19-7
M. Wt: 281.33 g/mol
InChI Key: YETLYAKIXNFRPW-UHFFFAOYSA-N
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Description

1H-Indole-3-acetic acid, 1-(methylsulfonyl)-, ethyl ester is a derivative of indole-3-acetic acid, a well-known plant hormone. This compound is characterized by the presence of an indole ring, an acetic acid moiety, and a methylsulfonyl group attached to the ethyl ester.

Preparation Methods

The synthesis of 1H-Indole-3-acetic acid, 1-(methylsulfonyl)-, ethyl ester typically involves the esterification of indole-3-acetic acid with ethanol in the presence of a strong acid catalyst. The methylsulfonyl group can be introduced through sulfonation reactions using reagents such as methylsulfonyl chloride. Industrial production methods may involve optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

1H-Indole-3-acetic acid, 1-(methylsulfonyl)-, ethyl ester undergoes various chemical reactions, including:

Scientific Research Applications

1H-Indole-3-acetic acid, 1-(methylsulfonyl)-, ethyl ester has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex indole derivatives.

    Biology: Studied for its role in plant growth and development due to its structural similarity to natural plant hormones.

    Medicine: Investigated for its potential therapeutic effects, including antiviral, anticancer, and anti-inflammatory activities.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1H-Indole-3-acetic acid, 1-(methylsulfonyl)-, ethyl ester involves its interaction with specific molecular targets and pathways. In plants, it mimics the action of natural auxins, promoting cell elongation and division. In medicinal applications, it may interact with various receptors and enzymes, modulating biological processes such as inflammation and cell proliferation .

Comparison with Similar Compounds

1H-Indole-3-acetic acid, 1-(methylsulfonyl)-, ethyl ester can be compared with other indole derivatives such as:

Each of these compounds has unique properties and applications, making this compound a valuable addition to the family of indole derivatives.

Properties

CAS No.

143278-19-7

Molecular Formula

C13H15NO4S

Molecular Weight

281.33 g/mol

IUPAC Name

ethyl 2-(1-methylsulfonylindol-3-yl)acetate

InChI

InChI=1S/C13H15NO4S/c1-3-18-13(15)8-10-9-14(19(2,16)17)12-7-5-4-6-11(10)12/h4-7,9H,3,8H2,1-2H3

InChI Key

YETLYAKIXNFRPW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CN(C2=CC=CC=C21)S(=O)(=O)C

Origin of Product

United States

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